molecular formula C8H7NO4 B2817454 2,4-Dicarboxy-methyl-pyridine CAS No. 859188-26-4

2,4-Dicarboxy-methyl-pyridine

Cat. No.: B2817454
CAS No.: 859188-26-4
M. Wt: 181.147
InChI Key: GBKJTNBQWNHJNX-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Carboxylic Acid Derivatives in Heterocyclic Chemistry

Pyridine carboxylic acid derivatives are a class of organic compounds that have long been recognized for their versatile roles in heterocyclic chemistry. dovepress.comnih.gov These compounds, characterized by a pyridine ring substituted with one or more carboxyl groups, are fundamental building blocks in the synthesis of a wide array of functional molecules. dovepress.comnih.gov The nitrogen atom in the pyridine ring imparts unique electronic properties, making these derivatives valuable in the design of pharmaceuticals, agrochemicals, and functional materials. dovepress.comnih.gov

The presence of both the pyridine ring and carboxylic acid groups allows for a variety of chemical interactions, including hydrogen bonding and coordination with metal ions. nih.gov This dual functionality makes them exceptional scaffolds in medicinal chemistry, contributing to the development of drugs for a range of conditions such as cancer, diabetes, and infectious diseases. dovepress.comnih.govnih.gov The ability to easily modify the substitution pattern on the pyridine ring provides a pathway to fine-tune the chemical and biological properties of the resulting molecules. nih.gov

Overview of 2,4-Dicarboxy-methyl-pyridine: A Unique Pyridine Isomer for Research

This compound, also known as 4-methylpyridine-2,6-dicarboxylic acid, is a specific isomer within the broader family of pyridine dicarboxylic acids. ontosight.ai Its structure features a pyridine ring with carboxylic acid groups at the 2 and 4 positions and a methyl group at the 6 position. This particular arrangement of functional groups gives the molecule distinct chemical properties that are of significant interest to researchers. The CAS number for this compound is 859188-26-4. chemsrc.com

Recent studies have begun to explore the potential of this compound in various research domains. For instance, its N-oxide derivative, 6-methylpyridine-2,4-dicarboxylic acid N-oxide (MPDCO), has been used to construct novel coordination polymers with interesting magnetic and luminescent properties. acs.org These materials are built by linking metal ions with the MPDCO ligand, which possesses both carboxylic acid groups and an N-oxide group for coordination. acs.org The resulting structures can range from two-dimensional layers to complex three-dimensional frameworks. acs.org

Furthermore, derivatives of pyridine-2,4-dicarboxylic acid have been investigated as inhibitors of certain enzymes. nih.govacs.org For example, 5-substituted pyridine-2,4-dicarboxylate derivatives have shown potential for the selective inhibition of human Jumonji-C domain-containing protein 5 (JMJD5), a type of 2-oxoglutarate-dependent oxygenase. nih.govacs.org This inhibitory activity highlights the potential of this scaffold in the development of targeted therapeutics.

Historical Context of Pyridine-Dicarboxylic Acid Research and Evolution of Synthetic Strategies

The study of pyridine and its derivatives has a rich history. Initially extracted from coal tar, the production of pyridine was labor-intensive and inefficient. wikipedia.org A significant advancement came in 1924 with the development of the Chichibabin pyridine synthesis, which utilized inexpensive reagents and remains a cornerstone of industrial production. wikipedia.org

Research into pyridine-dicarboxylic acids has evolved alongside the broader field of heterocyclic chemistry. Early work focused on understanding the fundamental reactivity and properties of these compounds. Over time, the focus has shifted towards developing more efficient and selective synthetic methods. researchgate.netgoogle.com

Modern synthetic strategies for preparing pyridine-dicarboxylic acids and their derivatives are diverse. One notable method involves the oxidation of substituted quinolines. For instance, pyridine-2,3-dicarboxylic acid can be prepared by oxidizing quinoline (B57606) with a chlorate (B79027) salt in an aqueous acidic medium. google.com Another approach involves the modification of existing pyridine rings. For example, a process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide, which is synthesized from 4-cyanopyridine. google.com

More recent innovations include biotechnological and electrochemical methods. wur.nl For instance, enzymes have been used to convert protocatechuic acid, which can be derived from lignin, into 2,4- and 2,5-pyridine dicarboxylic acids. wur.nl Electrochemical processes have also been developed for the direct carboxylation of methyl pyridine-2-carboxylate to yield a mixture of 2,4- and 2,5-PDC. wur.nl These advancements in synthetic chemistry are crucial for making these valuable compounds more accessible for research and potential applications.

Scope of Contemporary Academic Research on this compound and Related Isomers

Current research on this compound and its related isomers is expanding into several key areas. A significant focus is on the development of functional materials, particularly metal-organic frameworks (MOFs) and coordination polymers. acs.orgresearchgate.net The ability of pyridine dicarboxylic acids to act as ligands for metal ions allows for the construction of materials with tailored properties, such as porosity, which can be utilized in areas like gas storage and catalysis. researchgate.net

In the field of medicinal chemistry, researchers are actively investigating pyridine dicarboxylic acid derivatives as enzyme inhibitors. nih.govacs.org The structural similarity of some of these compounds to natural substrates allows them to interfere with the activity of specific enzymes, offering potential therapeutic avenues. nih.govacs.orgfrontiersin.org For example, pyridine-2,4-dicarboxylic acid has been studied for its ability to inhibit 2-oxoglutarate-dependent dioxygenases. frontiersin.org

Furthermore, there is growing interest in the use of pyridine dicarboxylic acids as building blocks for creating sustainable polymers. wur.nl As the demand for environmentally friendly materials increases, researchers are exploring how renewable resources, such as those derived from lignin, can be used to produce monomers like pyridine dicarboxylic acids for the synthesis of novel polyesters with desirable properties. wur.nl

The exploration of new synthetic routes to access these compounds also remains an active area of research. researchgate.netgoogle.comsemanticscholar.org Efficient and scalable syntheses are critical for enabling further investigation into the properties and applications of this compound and its isomers.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-4-5(7(10)11)2-3-9-6(4)8(12)13/h2-3H,1H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKJTNBQWNHJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,4 Dicarboxy Methyl Pyridine and Its Derivatives

Direct Synthetic Approaches

Direct methods focus on constructing the pyridine (B92270) ring and incorporating the carboxylic acid functionalities, or their precursors, in a streamlined manner. These approaches are often favored for their efficiency and atom economy.

Oxidation Reactions of Substituted Pyridine Precursors (e.g., 2,4,6-trimethylpyridine)

A common and straightforward method for the synthesis of pyridine carboxylic acids is the oxidation of alkyl-substituted pyridine precursors. For instance, 2,4,6-trimethylpyridine, also known as 2,4,6-collidine, can serve as a starting material. wikipedia.orgchemspider.com The methyl groups on the pyridine ring are susceptible to oxidation to carboxylic acids by strong oxidizing agents.

The oxidation of 2,4,6-collidine with potassium permanganate (B83412) (KMnO₄) can yield pyridine-2,4,6-tricarboxylic acid, known as collidinic acid. wikipedia.orgnih.gov By carefully controlling the reaction conditions, such as the stoichiometry of the oxidizing agent and the reaction temperature, it is possible to achieve selective oxidation of only two of the three methyl groups to produce 2,4-pyridinedicarboxylic acid.

Similarly, a two-stage process has been developed for the preparation of 2,6-pyridinedicarboxylic acid from 2,6-dimethyl-pyridine. This process involves an initial oxidation with a hexavalent chromium salt in an acidic environment, followed by hydrolysis of the intermediate chromium complex to release the dicarboxylic acid. google.com This demonstrates the feasibility of oxidizing methyl groups on the pyridine ring to carboxylic acids.

Table 1: Examples of Oxidation Reactions for Pyridine Dicarboxylic Acid Synthesis

Starting MaterialOxidizing AgentProductReference
2,4,6-TrimethylpyridinePotassium PermanganatePyridine-2,4,6-tricarboxylic acid wikipedia.org
2,6-Dimethyl-pyridineHexavalent Chromium Salts2,6-Pyridinedicarboxylic acid google.com

One-Pot Multicomponent Reactions for Pyridine Core Formation

One-pot multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.com Various MCRs have been developed for the synthesis of substituted pyridines. baranlab.orgorganic-chemistry.orgnih.gov These reactions often involve the condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. mdpi.com

For example, the Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that produces dihydropyridines, which can then be oxidized to pyridines. mdpi.com By choosing appropriate starting materials, it is possible to introduce functional groups that can be later converted to carboxylic acids.

More contemporary MCRs have been developed for the synthesis of highly functionalized pyridines. For instance, a one-pot reaction of salicylaldehydes, a malononitrile (B47326) dimer, and malonic acid in dimethyl sulfoxide (B87167) (DMSO) has been reported to produce complex chromeno[2,3-b]pyridine derivatives containing a malonic acid moiety. nih.gov While not directly yielding 2,4-dicarboxy-methyl-pyridine, this illustrates the potential of MCRs to assemble polysubstituted pyridines with carboxylic acid functionalities.

Table 2: Examples of Multicomponent Reactions for Substituted Pyridine Synthesis

ReactantsCatalyst/SolventProduct TypeReference
Aldehyde, β-keto ester (2 equiv.), AmmoniaNot specifiedDihydropyridine mdpi.com
Salicylaldehydes, Malononitrile dimer, Malonic acidDMSO2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonic acids nih.gov
Aromatic aldehydes, Aromatic ketones, 3-(Cyanoacetyl)indole, Ammonium acetateNot specified3-Cyano-2-(1H-indol-3-yl)pyridine derivatives researchgate.net
Chalcones, Malononitrile, Ammonium acetateSilica gel/H₂SO₄2,4,6-Triarylpyridine analogues researchgate.net

Indirect Synthetic and Functionalization Routes

Indirect methods begin with a pyridine derivative that is already functionalized, and then these functional groups are chemically transformed to introduce the desired dicarboxylate moieties or other derivatives.

Esterification and Subsequent Hydrolysis Strategies for Dicarboxylate Moieties

An important indirect route to 2,4-pyridinedicarboxylic acid involves the synthesis of its corresponding diester, followed by hydrolysis. The Fischer esterification is a common method for converting carboxylic acids to esters by reacting them with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com This process can be applied to pyridine carboxylic acids. google.com

For instance, 2,4-pyridinedicarboxylic acid can be reacted with an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid to yield the corresponding dimethyl or diethyl ester. google.comsigmaaldrich.com The esterification is a reversible reaction, and to drive it towards the product, the alcohol is often used in excess. masterorganicchemistry.com

The resulting diester can then be hydrolyzed back to the dicarboxylic acid. This is typically achieved by heating the ester with water in the presence of either an acid or a base. google.commdpi.com Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. The reaction of the diester with an alkali hydroxide, such as sodium hydroxide, followed by acidification, will yield the 2,4-pyridinedicarboxylic acid. google.com

Table 3: General Steps for Indirect Synthesis via Esterification and Hydrolysis

StepReactionReagentsProduct
1Esterification2,4-Pyridinedicarboxylic acid, Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄)Dimethyl 2,4-pyridinedicarboxylate
2HydrolysisDimethyl 2,4-pyridinedicarboxylate, Base (e.g., NaOH), then Acid (e.g., HCl)2,4-Pyridinedicarboxylic acid

Derivatization from Pyridine-2,4-dicarboxylic Dihydrazides via Cyclodehydration

Pyridine-2,4-dicarboxylic dihydrazide can serve as a versatile intermediate for the synthesis of various heterocyclic derivatives. Dihydrazides are typically prepared from the corresponding diesters by reaction with hydrazine (B178648) hydrate.

Once the dihydrazide is obtained, it can undergo cyclodehydration reactions with various reagents to form five-membered heterocyclic rings fused to other structures. For example, reaction with carbon disulfide can lead to the formation of oxadiazolethiones, while reaction with cyanogen (B1215507) bromide can yield oxadiazolylamines. These reactions expand the range of derivatives accessible from the parent dicarboxylic acid.

Methods for Amide and Other Functional Group Introduction (e.g., from acyl chlorides, N-propargylamines)

The carboxylic acid groups of 2,4-pyridinedicarboxylic acid can be readily converted into a variety of other functional groups, with amides being a particularly important class. A common method for amide bond formation is the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride. whiterose.ac.ukfishersci.co.uknih.gov

2,4-Pyridinedicarboxylic acid can be converted to the corresponding 2,4-pyridinedicarbonyl dichloride by reaction with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.gov The resulting diacyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with primary or secondary amines to form the corresponding diamides. nih.gov

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct formation of amides from the dicarboxylic acid and an amine. researchgate.net Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) and uronium salts are commonly used for this purpose. fishersci.co.ukrsc.org These reagents activate the carboxylic acid in situ, allowing for its reaction with the amine under mild conditions. nih.gov

Furthermore, specific functionalities can be introduced by using appropriately substituted amines. For instance, reaction with N-propargylamines would lead to the formation of bis(propargylamides), which are valuable precursors for further transformations such as click chemistry reactions. organic-chemistry.org

Table 4: Common Reagents for Amide Bond Formation

MethodActivating Agent / ReagentStarting MaterialsProduct
Acyl Chloride MethodThionyl chloride or Oxalyl chloride2,4-Pyridinedicarboxylic acid, AmineDiamide
Coupling Reagent MethodDCC, EDC, HATU, etc.2,4-Pyridinedicarboxylic acid, AmineDiamide
In situ Phosphonium Salt GenerationN-chlorophthalimide, TriphenylphosphineCarboxylic acid, AmineAmide

Aza Diels–Alder Methodology in Pyridine Ring Synthesis

The Aza Diels-Alder reaction represents a powerful strategy for the construction of the pyridine ring system. rsc.org This approach is a type of pericyclic reaction, specifically a [4+2] cycloaddition, where a 1-azadiene or a 2-azadiene is reacted with a dienophile to form a six-membered heterocyclic ring. nih.gov The reaction is particularly valuable for creating a diverse range of substituted pyridines. nih.gov

A common and successful variant for pyridine synthesis is the inverse-electron-demand Aza Diels-Alder reaction. acsgcipr.org In this process, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. acsgcipr.org The initial cycloaddition adduct is typically unstable and undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like nitrogen gas (N₂) to form the aromatic pyridine ring. acsgcipr.org This methodology has been employed to convert various triazines into their corresponding pyridine derivatives. researchgate.net For example, reactions of triazines with dienophiles like 2,5-norbornadiene (B92763) have been shown to yield pyridine compounds. researchgate.net

This strategy was utilized to prepare the decorated pyridine core of Pyritide A2, a natural product, starting from an amino acid precursor, demonstrating its utility in complex molecule synthesis. researchgate.net The flexibility of the Aza Diels-Alder reaction allows for the incorporation of various substituents onto the pyridine core, depending on the functionalities present on the starting azadiene and dienophile. nih.gov However, a significant consideration for this methodology is the availability of the requisite starting materials; many diene and dienophile precursors are not commercially common, which can necessitate multi-step preparations. acsgcipr.org

Table 1: Examples of Aza Diels-Alder Reactions in Pyridine Synthesis
Azadiene PrecursorDienophileResulting Product ClassKey FeatureReference
Amidrazone-derived 1,2,4-Triazines2,5-NorbornadieneSubstituted PyridinesVersatile reaction yielding various pyridine derivatives after extrusion of N₂. researchgate.net
Amidrazone-derived 1,2,4-Triazines2,3-DihydrofuranPyridolactonesDemonstrates the use of different dienophiles to create more complex heterocyclic systems. researchgate.net
α,β-Unsaturated Acyl Azides (via Curtius rearrangement)Push-pull EnaminesTri- and Tetrasubstituted PyridinesA three-component reaction sequence involving a redox-neutral catalytic intermolecular aza-Wittig reaction to form the azadiene in situ. nih.gov

Considerations in Scalable and Sustainable Synthesis

The industrial production of 2,4-pyridinedicarboxylic acid and its esters is increasingly guided by the principles of green and sustainable chemistry. A primary focus is the shift from petroleum-based feedstocks to renewable bio-based resources. researchgate.net Lignin and glucose have been identified as promising starting materials for the synthesis of 2,4-pyridinedicarboxylic acid (2,4-PDC). wur.nl For instance, catechol, which can be derived from lignin, serves as a key intermediate in some synthetic routes. wur.nl Another sustainable approach involves the oxidative cleavage of abundant and renewable gallic acid or tannic acid to produce valuable chemical building blocks. researchgate.netrsc.org

In addition to renewable feedstocks, novel synthetic methodologies are being developed to enhance sustainability. An electrochemical process has been described for the direct carboxylation of a methyl pyridine-carboxylate using carbon dioxide (CO₂), offering a greener route to 2,4-PDC and its 2,5-isomer. wur.nl Biotechnological strategies are also emerging as powerful alternatives. Recently, a significant breakthrough was achieved by engineering Escherichia coli to produce pyridinedicarboxylic acid (PDCA) directly from glucose, a method that offers high yields without generating unwanted byproducts and paves the way for large-scale industrial application. economictimes.com

For industrial-scale synthesis, process efficiency and safety are paramount. One patented process for preparing 2,4-pyridine dicarboxylic acid involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide. google.com This method is advantageous for industrial application as it avoids the use of stoichiometric amounts of heavy metals like iron and hazardous, explosive reagents such as alkyl hydroperoxides, which were characteristic of older methods. google.com Enzymatic catalysis is another green chemistry tool being applied, for example, in the synthesis of polyesters derived from 2,4-diethyl pyridinedicarboxylate, which can proceed under solventless conditions or in less hazardous solvents. researchgate.net These advancements collectively aim to create more economical, safer, and environmentally benign processes for the production of this compound and related compounds.

Table 2: Comparison of Synthetic Strategies for Pyridine Dicarboxylic Acids
AspectTraditional MethodsSustainable/Scalable MethodsReference
Feedstock Petroleum-based (e.g., from coal tar)Renewable (e.g., glucose, lignin, gallic acid) researchgate.netwur.nlnih.gov
Key Reagents/Process Harsh conditions, stoichiometric heavy metals, hazardous oxidizers (e.g., alkyl hydroperoxides)Electrochemical carboxylation (using CO₂), enzymatic catalysis, microbial fermentation (E. coli), safer reagents (e.g., peroxodisulfate) researchgate.netwur.nleconomictimes.comgoogle.com
Environmental Impact Generation of significant waste streams (e.g., metal waste), use of explosive and toxic materialsUtilization of CO₂, reduced waste, biodegradable feedstocks, avoidance of hazardous materials wur.nleconomictimes.comgoogle.com
Industrial Scalability Established but with significant safety and waste management challengesPromising; methods like fermentation and improved chemical processes are being developed for large-scale production economictimes.comgoogle.compostapplescientific.com

Coordination Chemistry of 2,4 Dicarboxy Methyl Pyridine and Its Analogues

Ligand Design and Coordination Modes

The structural versatility of 2,4-pyridinedicarboxylic acid as a ligand is a key aspect of its coordination chemistry. The arrangement of the nitrogen and oxygen donor atoms allows for monodentate, bidentate, and tridentate coordination to a single metal center, as well as the formation of bridges between multiple metal ions in polynuclear systems.

Monodentate, Bidentate, and Tridentate Coordination Geometries

2,4-Pyridinedicarboxylic acid can adopt several coordination geometries when binding to a metal center. In its deprotonated form, the lutidinate (B1232892) group can act as a monodentate ligand, typically through one of the carboxylate oxygen atoms. A notable example is seen in the crystal structures of [Zn(2,4-pydc)(H₂O)₄]·H₂O and Na₂[Zn(2,4-pydc)₂(H₂O)₂]·8H₂O, where the lutidinate group binds to the zinc(II) ion solely through an oxygen atom of the 2-carboxylate group, leaving the 4-carboxylate group uncoordinated. researchgate.net Similarly, in [Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂], the nickel(II) ion is coordinated by an oxygen atom from the 2-carboxylate group. researchgate.net

Bidentate coordination is also a common feature, often involving the pyridine (B92270) nitrogen and one of the carboxylate groups to form a stable chelate ring. This mode of coordination is observed in various transition metal complexes. For instance, in some complexes, the ligand coordinates through the nitrogen atom of the pyridine ring and an oxygen atom from the adjacent carboxylate group. researchgate.net

While less common for the 2,4-isomer compared to its 2,6-counterpart, tridentate coordination involving the pyridine nitrogen and both carboxylate groups can occur, particularly with larger metal ions or under specific reaction conditions that favor the formation of a more encapsulating ligand environment.

Bridging Coordination Modalities within Polynuclear Systems

In polynuclear systems, 2,4-pyridinedicarboxylic acid and its analogues are adept at bridging multiple metal centers, leading to the formation of coordination polymers with diverse dimensionalities. youtube.com The carboxylate groups can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion. Furthermore, the pyridine nitrogen can coordinate to one metal center while the carboxylate groups bind to another, creating extended network structures.

For example, in a mercury(II) coordination polymer, the deprotonated 2,4-pyridinedicarboxylate ligand can act as a bridging ligand, connecting metal centers to form one-, two-, or three-dimensional frameworks. researchgate.net The specific bridging mode adopted is influenced by factors such as the nature of the metal ion, the presence of other co-ligands, and the reaction conditions. The flexibility of the carboxylate groups allows for the formation of various supramolecular architectures.

Role of Carboxylate Oxygen Atoms and Pyridine Nitrogen in Metal Chelation

The chelation of metal ions by 2,4-pyridinedicarboxylic acid is primarily governed by the interplay between the hard carboxylate oxygen donors and the borderline pyridine nitrogen donor. The formation of a stable five- or six-membered chelate ring involving the pyridine nitrogen and the 2-carboxylate group is a common motif. This N,O-bidentate coordination is a significant driving force in the formation of many monomeric and polymeric complexes.

In numerous documented crystal structures, the metal ion is bound to the ligand through the nitrogen atom of the pyridine ring and an oxygen atom from the carboxylate group at the 2-position. researchgate.net The carboxylate group at the 4-position may or may not be involved in coordination. This versatility allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes. The deprotonation state of the carboxylic acid groups also plays a crucial role, with the fully deprotonated dianion typically forming more stable and intricate coordination networks.

Synthesis and Characterization of Metal Complexes

A vast number of metal complexes of 2,4-pyridinedicarboxylic acid and its analogues have been synthesized and characterized, showcasing the ligand's ability to coordinate with a wide range of metal ions from the transition metal, lanthanide, and main group series.

Transition Metal Complexes (e.g., Co(II), Ni(II), Cu(II), Fe(II), Zn(II), Cd(II), Ag(I), Ru(II), V(V))

The reactions of 2,4-pyridinedicarboxylic acid with various transition metal salts have yielded a plethora of complexes with diverse structures and properties. Hydrothermal and solvothermal methods are commonly employed for the synthesis of these complexes, often resulting in the formation of crystalline coordination polymers.

Table 1: Selected Transition Metal Complexes of Pyridinedicarboxylic Acids and their Analogues

Metal IonComplex FormulaCoordination Environment of Metal IonLigand Coordination ModeReference
Co(II)[Co(dipic)₂(H₂O)₅][Ni(dipic)₂(H₂O)₅]·2H₂OOctahedralTridentate (N,O,O') researchgate.net
Ni(II)[Ni(H₂O)₆][Ni(2,4-pydc)₂(H₂O)₂]OctahedralMonodentate (O-carboxylate) researchgate.net
Cu(II)Cu(2,4-PDC)₂Square-planarBidentate (N,O) researchgate.net
Fe(II)/Fe(III)--- acs.org
Zn(II)[Zn(2,4-pydc)(H₂O)₄]·H₂OHexacoordinatedMonodentate (O-carboxylate) researchgate.net
Cd(II){[Cd(HCAM)]·H₂O}n-- nih.gov
Ag(I)--- mdpi.com
Ru(II)Ru(II) complexes with 4-hydroxy-pyridine-2,6-dicarboxylic acid-- rsc.org
V(V)Vanadium(V) complexes with 2,6-pyridinedicarboxylic acid-Tridentate nih.gov

Characterization of these complexes is typically carried out using a combination of single-crystal X-ray diffraction, powder X-ray diffraction, infrared spectroscopy, elemental analysis, and thermogravimetric analysis. These techniques provide detailed information about the crystal structure, coordination environment of the metal ion, thermal stability, and composition of the complexes.

Lanthanide and Main Group Metal Complexes

The coordination chemistry of 2,4-pyridinedicarboxylic acid extends to lanthanide and main group metals, leading to the formation of complexes with interesting photoluminescent and structural properties.

Lanthanide ions, with their high coordination numbers and variable coordination geometries, readily form complexes with pyridinedicarboxylic acids. These complexes often exhibit characteristic luminescence properties, making them of interest for applications in lighting and sensing. The reaction of lanthanide salts with 2,4-pyridinedicarboxylic acid can lead to the formation of coordination polymers with intricate three-dimensional networks. nih.govrsc.orgacs.org

Main group metal complexes of 2,4-pyridinedicarboxylic acid have also been investigated. For instance, a barium(II) complex, poly[μ₆-pyridine-2,4-dicarboxylato-barium], has been synthesized and structurally characterized, revealing a distorted bicapped trigonal-prismatic coordination geometry around the barium ion. researchgate.net The ligand exhibits a novel coordination mode in this complex, highlighting the diversity of structures that can be achieved with main group metals.

Heterometallic Coordination Systems and Mixed-Ligand Complexes

The integration of multiple types of metal ions into a single framework, known as heterometallic coordination systems, allows for the creation of materials with potentially synergistic or enhanced properties. The 2,4-pyridinedicarboxylate (2,4-pdc) ligand has been instrumental in constructing such systems. For instance, a three-dimensional polymeric framework has been achieved where Ba(II), Tb(III), and Na(I) ions are simultaneously connected by the 2,4-pdc ligand. researchgate.net In this structure, the ligand exhibits a unique coordination mode that facilitates the formation of 14-membered mixed-metal rings, which then assemble into a 3D network. researchgate.net

Mixed-ligand complexes, where an auxiliary ligand is introduced in addition to the primary 2,4-pyridinedicarboxylate, represent another strategy to expand the structural diversity and functionality of these coordination compounds. The choice of the auxiliary ligand can significantly influence the final architecture. For example, the hydrothermal reaction of Co(II) chloride with pyridine-2,4,6-tricarboxylic acid and 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole under varying pH conditions resulted in two distinct coordination polymers with different dimensionalities and network topologies. researchgate.net Similarly, the introduction of ligands like 1,10-phenanthroline (B135089) (phen) and 2,2'-bipyridine (B1663995) (bipy) has led to the formation of various manganese(II), cobalt(II/III), nickel(II), and copper(II) coordination polymers with structures ranging from 2D layers to 3D metal-organic frameworks. nih.govacs.org

Table 1: Examples of Heterometallic and Mixed-Ligand Coordination Systems

Primary Ligand Metal Ions Auxiliary Ligand Resulting Structure
Pyridine-2,4-dicarboxylate Ba(II), Tb(III), Na(I) None 3D polymeric framework researchgate.net
Pyridine-2,4,6-tricarboxylate Co(II) 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole 1D chain and 2D grid-like layer researchgate.net
4,4'-(Pyridine-3,5-diyl)dibenzoic acid Mn(II), Co(II/III), Ni(II), Cu(II) phen, bipy, H₂biim, py 2D layers and 3D MOF nih.govacs.org
Pyridine-2,6-dicarboxylate Cu(II) 4,4'-bipyridine 2D network with acyclic tetrameric water cluster rsc.org

Proton Transfer Salts as Precursors for Metal Complex Formation

A valuable synthetic strategy for the formation of metal complexes involves the use of proton transfer salts as precursors. dergipark.org.tr This method relies on the reaction between a proton donor, such as 2,4-pyridinedicarboxylic acid, and a proton acceptor, like piperazine (B1678402) or creatinine, to form an ionic salt. dergipark.org.trresearchgate.net These salts can then be reacted with metal ions to generate coordination compounds. This approach can lead to the formation of supramolecular structures held together by a variety of non-covalent interactions, including ion-pairing and hydrogen bonds. researchgate.net

For example, two isostructural supramolecular coordination compounds of Co(II) and Ni(II) were formed using pyridine-2,4-dicarboxylic acid and creatinine. researchgate.net In these complexes, the pyridine-2,4-dicarboxylate acts as a bidentate ligand, forming an anionic hexacoordinated complex, with the creatinium cation acting as a counter-ion. researchgate.net The resulting three-dimensional supramolecular architecture is stabilized by extensive hydrogen bonding and other non-covalent interactions. researchgate.net This methodology has been employed to synthesize a range of metal complexes with diverse structures, including mononuclear, binuclear, and polymeric systems. researchgate.netresearchgate.net The use of proton transfer compounds can sometimes lead to unusual ligand formations and a variety of structural features within the resulting metal complexes. researchgate.netresearchgate.net

Table 2: Selected Proton Transfer Salts Used in Metal Complex Formation

Proton Donor Proton Acceptor Resulting Metal Complex Example
Pyridine-2,4-dicarboxylic acid Creatinine [M(py-2,4-dc)₂(H₂O)₂]²⁻ (M = Co(II), Ni(II)) with creatinium counter-ion researchgate.net
Pyridine-2,6-dicarboxylic acid Creatinine Polymeric Tl(I) complex, dimeric Bi(III) complex researchgate.netresearchgate.net
Pyridine-2,6-dicarboxylic acid N,N′-diethyl-2-amino-6-methyl-4-pyrimidinol (pyrimH)⁺{H(Hpydc)₂}⁻ researchgate.net
Pyridine-2,6-dicarboxylic acid 2-aminobenzothiazole (HABT)[Fe(dipic)₂]·4H₂O gazi.edu.tr

Structural Diversity of Coordination Compounds

The coordination of metal ions with 2,4-pyridinedicarboxylic acid and its isomers gives rise to a remarkable diversity of solid-state structures, ranging from discrete molecules to infinite one-, two-, and three-dimensional polymers.

Discrete Mononuclear and Polynuclear Architectures

While much of the research on pyridine dicarboxylates focuses on extended networks, discrete molecular complexes are also of significant interest. Mononuclear complexes, where a single metal center is coordinated by one or more 2,4-pyridinedicarboxylate ligands, have been synthesized and structurally characterized. For instance, crystalline assemblies of mononuclear niobium(IV) complexes have been isolated where the niobium center is eight-coordinated by four monoprotonated dicarboxylate ligands. acs.org Another example is the zinc complex, [Zn(2,4-pydc)(H₂O)₄]·H₂O, which features a single zinc ion coordinated to one 2,4-pyridinedicarboxylate ligand and four water molecules. researchgate.net

Polynuclear architectures, containing a finite number of metal centers bridged by ligands, are also known. These can range from simple dimers to more complex clusters. For example, a dinuclear nickel complex, [Ni₂(μ-Cl)₂(Hhp)₂(H₂O)₄]·2Hhp (where Hhp is pyridin-2-one), showcases a chlorido-bridged nickel dimer. mdpi.com Although not involving 2,4-pyridinedicarboxylic acid itself, this illustrates the formation of discrete polynuclear structures with related pyridine-based ligands.

One-, Two-, and Three-Dimensional Coordination Polymers

The ability of the 2,4-pyridinedicarboxylate ligand to bridge multiple metal centers is fundamental to the formation of coordination polymers with extended structures in one, two, or three dimensions.

One-Dimensional (1D) Polymers: These often take the form of simple chains. For instance, a zinc complex, {[Zn(2,4-pdc)(H₂O)₂(3-pmna)]}n (where 3-pmna = 3-pyridylmethylnicotinamide), exhibits a 1D chain topology. researchgate.net The reaction of lanthanide oxides with pyridine-2,6-dicarboxylic acid and oxalic acid has also yielded 1D zigzag chain structures. acs.org

Two-Dimensional (2D) Polymers: By linking 1D chains or through direct assembly of metal ions and ligands, 2D layered structures can be formed. A manganese(II) coordination polymer, [Mn(μ₄-pdba)(H₂O)]n (where H₂pdba is 4,4'-(pyridine-3,5-diyl)dibenzoic acid), forms a 2D metal-organic layer. acs.org Similarly, isomorphous 2D coordination polymers of cobalt(II) and nickel(II) have been synthesized with a μ₄-pdba²⁻ linker and a pyridine ligand. nih.govacs.org These layers can exhibit different topologies, such as the common (4,4) grid. acs.org

Three-Dimensional (3D) Polymers: The interconnection of 2D layers or the direct formation of a 3D network leads to the highest level of structural complexity. A copper(II) complex with a pyridine-dicarboxylate linker and a bipy moiety forms a three-dimensional metal-organic framework. nih.govacs.org The lanthanide contraction effect has been shown to influence the dimensionality of the resulting structures, with a progression from 1D chains to 2D networks and finally to 3D frameworks observed for a series of lanthanide complexes with pyridine-2,6-dicarboxylic acid and oxalic acid. acs.org

Metal-Organic Frameworks (MOFs) Derived from Pyridine Dicarboxylates

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their porous structures. Pyridine dicarboxylic acids, including the 2,4-isomer, are excellent building blocks for the construction of MOFs due to their rigid nature and versatile coordination sites. researchgate.netevitachem.com These materials are of great interest for applications in gas storage, separation, and catalysis.

A three-dimensional MOF has been constructed using 4,4'-(pyridine-3,5-diyl)dibenzoic acid and copper(II) ions, which demonstrated catalytic activity in Knoevenagel condensation reactions. nih.govacs.org The synthesis of MOFs can be influenced by various factors, including the choice of metal ion, the specific pyridine dicarboxylate isomer, and the reaction conditions. For example, three new metal-organic coordination polymers of Cu(II), Zn(II), and Cd(II) with pyridine-2,3-dicarboxylic acid and a flexible bispyridyl ligand resulted in different structural motifs, including a 3D framework with a CdSO₄ topology. rsc.org

Influence of Auxiliary Ligands on Resultant Coordination Geometries and Network Topology

For example, the use of N-heterocycles like 1,10-phenanthroline, 2,2'-bipyridine, and pyridine as auxiliary ligands with a pyridine-dicarboxylate linker resulted in a series of Mn(II), Co(II), Ni(II), and Cu(II) coordination polymers with diverse 2D and 3D structures. acs.org The nature of the spacer ligand can dictate the dimensionality of the final product. The reaction of Cu(II) with pyridine-2,6-dicarboxylic acid in the presence of different N-heterocyclic spacers yielded 1D, 2D, or 3D MOF structures depending on the specific spacer used. rsc.org The role of the auxiliary ligand has also been shown to be crucial in the spontaneous resolution of enantiomers in chiral 3D coordination polymers. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques in 2,4 Dicarboxy Methyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR spectroscopy provides information on the number of distinct proton environments and their neighboring protons. For 6-methyl-2,4-pyridinedicarboxylic acid, the ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons on the pyridine (B92270) ring and the three protons of the methyl group. The acidic protons of the two carboxyl groups would typically appear as a very broad singlet far downfield, often beyond 12 ppm, and may be exchanged with deuterium (B1214612) if D₂O is present.

The two remaining protons on the pyridine ring are at positions 3 and 5. They are in different chemical environments and are expected to appear as distinct signals in the aromatic region (typically 7.0-9.0 ppm). The proton at C5 would likely appear as a singlet, while the proton at C3 would also be a singlet. The methyl group protons at C6 would produce a single, sharp peak further upfield, typically in the range of 2.5-3.0 ppm. chemicalbook.comchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for 6-Methyl-2,4-pyridinedicarboxylic Acid

Proton(s) Predicted δ (ppm) Multiplicity
H-3 ~8.8-9.0 Singlet (s)
H-5 ~8.2-8.4 Singlet (s)
-CH₃ ~2.7-2.9 Singlet (s)

¹³C NMR spectroscopy provides a map of the carbon backbone of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single peak. 6-Methyl-2,4-pyridinedicarboxylic acid has eight unique carbon atoms, and thus its spectrum is expected to show eight distinct signals.

The carbons of the two carboxylic acid groups (-COOH) are the most deshielded and would appear furthest downfield, typically between 165 and 175 ppm. The five carbons of the pyridine ring would appear in the aromatic region (120-160 ppm), with their exact shifts influenced by the positions of the electron-withdrawing carboxyl groups and the electron-donating methyl group. The carbon of the methyl group (-CH₃) would be the most shielded and appear furthest upfield, generally below 25 ppm. rsc.orgrsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for 6-Methyl-2,4-pyridinedicarboxylic Acid

Carbon Atom Predicted δ (ppm)
C=O (at C2) 165-170
C=O (at C4) 168-173
C2 148-152
C3 125-130
C4 140-145
C5 122-127
C6 155-160

While 1D NMR spectra identify the different proton and carbon environments, 2D NMR techniques are essential for assembling the molecular structure by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. In the case of 6-methyl-2,4-pyridinedicarboxylic acid, this technique would primarily confirm the absence of coupling between the isolated ring protons (H-3 and H-5).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. An HSQC spectrum would show cross-peaks connecting the H-3 signal to the C-3 signal, the H-5 signal to the C-5 signal, and the methyl protons to the methyl carbon. This allows for the unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular puzzle by showing correlations between protons and carbons that are separated by two or three bonds. For 6-methyl-2,4-pyridinedicarboxylic acid, key HMBC correlations would include:

Correlations from the methyl protons to carbons C6 and C5.

Correlations from the H-3 proton to carbons C2, C4, and the C4-carboxyl carbon.

Correlations from the H-5 proton to carbons C4, C6, and the C4-carboxyl carbon.

These correlations would provide definitive proof of the substitution pattern on the pyridine ring, confirming the relative positions of the methyl and dicarboxyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 2,4-Dicarboxy-methyl-pyridine, it serves two primary purposes: confirming the molecular weight of the parent molecule and providing insight into its structure through analysis of its fragmentation patterns.

When a sample is introduced into the mass spectrometer, it is ionized, often forming a molecular ion (M+). The mass of this ion corresponds to the molecular weight of the compound. Subsequent fragmentation of the energetically unstable molecular ion into smaller, charged fragments and neutral radicals produces a characteristic pattern in the mass spectrum. chemguide.co.uk The analysis of these fragments helps to piece together the molecule's structure.

For pyridine dicarboxylic acids and related structures, common fragmentation pathways include the loss of water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), particularly from the carboxylic acid groups. researchgate.netresearchgate.net The cleavage of bonds adjacent to the carboxyl group is a prominent fragmentation route for short-chain carboxylic acids, leading to the loss of functional groups like OH (a loss of 17 mass units) or COOH (a loss of 45 mass units). libretexts.org The stability of the resulting fragment ions influences the intensity of their corresponding peaks in the spectrum. chemguide.co.uk For instance, the loss of CO₂ from a deprotonated dicarboxylic acid is a frequently observed and favored fragmentation pathway. researchgate.net

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 181.15 g/mol)
m/z ValueProposed Fragment IonNeutral LossPlausible Fragmentation Pathway
181[C₈H₇NO₄]⁺-Molecular Ion (M⁺)
164[C₈H₆NO₃]⁺OHLoss of a hydroxyl radical from a carboxyl group. libretexts.org
136[C₇H₆NO₂]⁺COOHLoss of a carboxyl group. libretexts.org
137[C₈H₇NO₂]⁺CO₂Decarboxylation; loss of carbon dioxide from a carboxyl group. researchgate.net
122[C₇H₈NO]⁺CO₂ + CH₂Sequential loss of carbon dioxide and a methylene (B1212753) group.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. uzh.ch This technique is particularly useful for studying compounds containing chromophores—groups of atoms responsible for absorbing light, such as those with π-electrons. cutm.ac.in

The structure of this compound contains a pyridine ring, which is an aromatic system with conjugated π-bonds, as well as carbonyl groups within the dicarboxylic acid moieties. These features act as chromophores. The absorption of UV light excites electrons from lower-energy molecular orbitals (ground state) to higher-energy orbitals (excited state). libretexts.org The primary electronic transitions observed in molecules like this are π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding). youtube.com

π → π Transitions:* These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands, often in the 200-400 nm range for aromatic systems. libretexts.org

n → π Transitions:* These involve the excitation of an electron from a non-bonding orbital (e.g., from the lone pairs on the oxygen atoms of the carbonyl groups) to a π* antibonding orbital. These transitions are of lower energy and have significantly lower intensity compared to π → π* transitions. cutm.ac.in

The specific wavelengths (λmax) and intensities of these absorption bands provide insights into the extent of conjugation within the molecule.

Table 2: Expected Electronic Transitions for this compound in UV-Vis Spectroscopy
Transition TypeAssociated ChromophoreExpected Wavelength Region (nm)Expected Intensity (Molar Absorptivity, ε)Description
π → πPyridine Ring (Aromatic System)~250-280High (ε > 10,000)Involves the conjugated π-system of the aromatic ring. libretexts.org
n → πCarbonyl groups (C=O) of the carboxylic acids~270-350Low (ε = 10-100)Relates to the excitation of lone-pair electrons on the oxygen atoms. cutm.ac.in

X-ray Diffraction Techniques

The crystal is exposed to a focused beam of X-rays, and the resulting diffraction pattern is collected. carleton.edu The positions and intensities of the diffracted spots are directly related to the arrangement of atoms in the crystal lattice. carleton.edu From this data, the unit cell dimensions (the basic repeating unit of the crystal) and the specific coordinates of each atom can be determined. This allows for the unambiguous elucidation of the molecule's structure, including the planarity of the pyridine ring and the orientation of the methyl and dicarboxy substituents. The analysis can also reveal details about intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack together in the solid state. researchgate.net

Table 3: Illustrative Data Obtainable from SC-XRD Analysis of a Pyridine Derivative researchgate.net
ParameterExample ValueDescription
Crystal SystemOrthorhombicThe crystal system describing the symmetry of the unit cell.
Space GroupPbcaThe specific symmetry group of the crystal.
Unit Cell Dimensionsa = 5.026(1) Å, b = 12.320(7) Å, c = 25.551(1) ÅThe lengths of the edges of the unit cell.
Bond Length (C-N)~1.34 ÅThe measured distance between covalently bonded carbon and nitrogen atoms.
Bond Angle (C-N-C)~117°The measured angle between three covalently bonded atoms.
Final R-factorR1 = 0.0562A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.

While SC-XRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. ucmerced.edu This technique is crucial for verifying the phase purity of a synthesized batch of this compound and confirming that the bulk material has the same crystal structure as that determined by SC-XRD. ncl.ac.uk

In PXRD, a monochromatic X-ray beam is directed at a powdered sample, which contains a vast number of tiny, randomly oriented crystallites. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase. ucmerced.edu

To confirm phase purity, the experimental PXRD pattern of the synthesized sample is compared to a reference pattern. ncl.ac.uk This reference can be obtained from a database or simulated from the data obtained in a single-crystal X-ray diffraction experiment. A perfect match between the experimental and reference patterns indicates a pure, single-phase sample. The presence of additional peaks would signify impurities or the existence of different crystalline forms (polymorphs). mdpi.com

Table 4: Representative Data from a PXRD Pattern Analysis
Peak Position (2θ)d-spacing (Å)Relative Intensity (%)Interpretation
10.58.42100Most intense diffraction peak, characteristic of the primary crystal plane.
15.25.8245Secondary diffraction peak.
21.14.2180Strong diffraction peak.
25.83.4565Characteristic diffraction peak.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to study the thermal stability and decomposition profile of this compound.

A small, precisely weighed sample is placed in a crucible and heated at a constant rate. The TGA instrument continuously records the sample's mass. The resulting plot of mass versus temperature, known as a thermogram, reveals the temperatures at which the compound decomposes. The decomposition often occurs in distinct steps, which can be correlated with the loss of specific molecular fragments. For a compound like this compound, initial mass loss might correspond to the release of adsorbed or crystalline water, followed by decarboxylation (loss of CO₂) at higher temperatures, and finally the complete decomposition of the remaining organic structure. nih.gov The temperature at which significant decomposition begins is a key indicator of the compound's thermal stability.

Table 5: Hypothetical Thermal Decomposition Profile for this compound via TGA
Decomposition StepTemperature Range (°C)Mass Loss (%)Associated Event
1180 - 250~24.3Initial decarboxylation (loss of one CO₂ group).
2250 - 350~24.3Second decarboxylation (loss of second CO₂ group).
3> 350> 51.4Decomposition of the remaining pyridine-methyl structure. researchgate.net

Advanced Morphological and Compositional Characterization (e.g., SEM, TEM for nanomaterials)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for the detailed investigation of the morphological and compositional characteristics of nanomaterials derived from pyridine-dicarboxylic acids. While direct studies on nanomaterials synthesized from this compound are not extensively documented in existing literature, the application of these techniques to materials derived from its isomers, such as 2,5-pyridinedicarboxylic acid, provides a clear framework for their utility.

Scanning Electron Microscopy (SEM) is primarily used to study the surface topography and morphology of materials. In the context of nanomaterials, SEM reveals details about particle shape, size distribution, and aggregation. For instance, in the study of a 2D Cu(II) coordination polymer derived from 2,5-pyridinedicarboxylic acid, SEM was instrumental in characterizing the morphology of the copper (Cu) and copper(II) oxide (CuO) nanostructures obtained after thermal treatment. rsc.org The resulting SEM images can distinguish between different morphologies, such as the flower-like structures of Cu nanoparticles and the porous nature of CuO nanostructures. rsc.org

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, allowing for the visualization of the internal structure of nanomaterials. TEM analysis can provide precise information on particle size, shape, and crystallinity. In the same study of the 2,5-pyridinedicarboxylic acid-derived coordination polymer, TEM images confirmed the nanoscale dimensions of the resulting Cu and CuO particles and provided further details on their morphology. rsc.org

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is a technique used for elemental analysis. By detecting the characteristic X-rays emitted from a sample when bombarded with an electron beam, EDX can determine the elemental composition of the material and provide elemental mapping to show the distribution of different elements within the sample. This is crucial for confirming the purity and elemental makeup of the synthesized nanomaterials.

The table below summarizes the types of information that can be obtained from these techniques, using the example of nanomaterials derived from a 2,5-pyridinedicarboxylic acid coordination polymer as a case study.

Technique Information Obtained Example Findings for 2,5-pyridinedicarboxylic acid-derived Nanomaterials
Scanning Electron Microscopy (SEM) Surface topography, particle shape, size distribution, and agglomeration.Revealed flower-like morphology for Cu nanoparticles and a porous structure for CuO nanostructures. rsc.org
Transmission Electron Microscopy (TEM) High-resolution imaging of internal structure, precise particle size and shape, and crystallinity.Confirmed the nanoscale dimensions and provided detailed morphological features of the Cu and CuO particles. rsc.org
Energy-Dispersive X-ray Spectroscopy (EDX) Elemental composition and elemental mapping.Verified the elemental composition of the final nanostructures, confirming the presence of copper and oxygen. rsc.org

The application of these advanced characterization techniques is fundamental to establishing the structure-property relationships of nanomaterials. For future research on nanomaterials derived from this compound, SEM, TEM, and EDX will be essential for a thorough understanding of their physical and chemical properties.

Computational and Theoretical Investigations of 2,4 Dicarboxy Methyl Pyridine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed study of molecular systems. Among the most widely used techniques is Density Functional Theory (DFT), which has been successfully applied to investigate various pyridine (B92270) dicarboxylic acid derivatives. electrochemsci.orgresearchgate.net

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been employed to determine the optimized geometries and molecular properties of 2,4-PDCA. electrochemsci.orgresearchgate.net Through geometry optimization, the lowest energy conformer of the molecule is identified, which serves as the basis for calculating its corresponding properties and reactivity. electrochemsci.org

Structural analysis based on DFT calculations has revealed that 2,4-PDCA is a nearly planar molecule, with the exception of the hydrogen atoms in the carboxylic acid groups. electrochemsci.org The planarity of a molecule can be an important factor in its chemical interactions, such as its ability to adsorb onto surfaces. electrochemsci.org

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. For studies involving pyridine dicarboxylic acids, including 2,4-PDCA, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly selected method. electrochemsci.orgresearchgate.netresearchgate.net B3LYP is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation from other sources.

This functional is frequently paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p). electrochemsci.orgresearchgate.netresearchgate.net These basis sets provide a flexible description of the electron distribution by using multiple functions for valence electrons and adding polarization functions (d,p) and diffuse functions (++), which are crucial for accurately describing systems with lone pairs and potential for hydrogen bonding. The combination of the B3LYP functional with a 6-311G(d,p) or similar basis set has been shown to provide reliable results for the molecular and electronic properties of these compounds. electrochemsci.orgresearchgate.net

Computational Method ComponentExample from LiteraturePurpose
Exchange-Correlation Functional B3LYPApproximates the exchange and correlation energy in the DFT calculation.
Basis Set 6-311G(d,p)A set of mathematical functions used to build the molecular orbitals.

Energetic studies using DFT provide quantitative insights into the stability and reactivity of molecules. A key parameter derived from these calculations is the energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). electrochemsci.org This energy gap is an indicator of the chemical reactivity of a molecule; a smaller gap suggests that the molecule is more reactive. electrochemsci.org

For 2,4-PDCA, the calculated energy gap is higher than that of its 2,3- and 2,5-isomers, indicating greater kinetic stability and lower reactivity. electrochemsci.orgnih.gov Other thermodynamic parameters and quantum chemical descriptors, such as ionization potential, electron affinity, and electronegativity, can also be calculated to build a comprehensive understanding of the molecule's energetic profile. electrochemsci.orgresearchgate.net

Molecular Orbital and Charge Distribution Analysis

Analyzing the distribution of molecular orbitals and electronic charge provides a deeper understanding of a molecule's chemical behavior, including its reactivity and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. The two most important orbitals are the HOMO and the LUMO. ajchem-a.comthaiscience.info

HOMO (Highest Occupied Molecular Orbital): This orbital contains the most energetic electrons and is associated with the molecule's ability to donate electrons. electrochemsci.orgajchem-a.com Regions of the molecule where the HOMO is localized are likely sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons. electrochemsci.orgajchem-a.com Regions with high LUMO density are susceptible to nucleophilic attack.

In the case of 2,4-PDCA, DFT calculations show that the HOMO is primarily localized on the oxygen and nitrogen atoms, as well as some carbon atoms, identifying these as the most probable sites for donating electrons. electrochemsci.org The LUMO's electron density is distributed more broadly across the molecule. electrochemsci.org The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of reactivity. electrochemsci.org

Table: Calculated Quantum Chemical Parameters for 2,4-Pyridinedicarboxylic Acid Data sourced from DFT calculations using the B3LYP/6-311G(d,p) method. electrochemsci.org

ParameterSymbolValue (eV)Description
Energy of HOMOEHOMO-7.288Energy of the highest occupied molecular orbital.
Energy of LUMOELUMO-1.748Energy of the lowest unoccupied molecular orbital.
Energy GapΔE5.540Difference between ELUMO and EHOMO; indicates chemical reactivity.
Ionization PotentialI7.288Energy required to remove an electron (approximated as -EHOMO).
Electron AffinityA1.748Energy released when an electron is added (approximated as -ELUMO).
Electronegativityχ4.518The power of an atom to attract electrons to itself.
Global Hardnessη2.770Resistance to change in electron distribution.
Global Softnessσ0.361A measure of the molecule's polarizability.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and intra- and intermolecular bonding interactions. mdpi.com It provides a localized picture of bonding by transforming the calculated molecular orbitals into orbitals that align with the familiar Lewis structure concepts of lone pairs and bonds.

NBO analysis can estimate the donor-acceptor interaction energies through second-order perturbation theory. mdpi.com This analysis reveals the energetic significance of interactions such as electron donation from a lone pair of a donor atom to an antibonding orbital of an acceptor atom. For pyridine dicarboxylic acid systems, NBO analysis can be employed to quantify the nature of hydrogen bonds and other non-covalent interactions that are crucial for understanding their behavior in larger molecular assemblies or their interaction with other molecules. mdpi.com

Electron Localization Function (ELF) for Electron Delocalization Visualization

The Electron Localization Function (ELF) is a powerful theoretical tool used to visualize the spatial localization of electrons in a molecule, offering a clear depiction of chemical bonds and lone pairs. rsc.orgjussieu.fr It maps the probability of finding an electron near a reference electron, with values ranging from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas of high electron localization, such as covalent bonds and lone pairs, while lower values indicate regions of delocalized electrons. researchgate.net

For an aromatic system like 6-Methylpyridine-2,4-dicarboxylic acid, an ELF analysis would reveal distinct basins of attraction. High localization would be expected in the C-C and C-N sigma framework of the pyridine ring, as well as in the C-H bonds of the methyl group and the O-H bonds of the carboxylic acid functions. The lone pairs on the nitrogen and oxygen atoms would also appear as distinct, highly localized regions.

Crucially, the ELF would visualize the π-electron delocalization characteristic of the pyridine ring. rsc.org The analysis would show a torus-shaped basin of delocalization above and below the plane of the ring, indicating the shared nature of the π-electrons. The presence of electron-withdrawing carboxylic acid groups and the electron-donating methyl group would subtly modulate the topology of these ELF basins compared to unsubstituted pyridine, providing a quantitative picture of their electronic influence on the aromatic system. researchgate.net While specific ELF studies on 6-Methylpyridine-2,4-dicarboxylic acid are not prevalent, analysis of related aromatic carboxylic acids and pyridine derivatives confirms that this method effectively distinguishes between aromatic and non-aromatic systems by visualizing the extent of π-electron delocalization. rsc.orgresearchgate.net

Reactivity and Global Chemical Descriptors

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a vital computational tool for identifying the electrophilic and nucleophilic sites within a molecule. It illustrates the charge distribution on the molecular surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack). mdpi.com The MEP surface is color-coded, typically with red representing the most negative (electron-rich) potential and blue representing the most positive (electron-poor) potential.

In the case of 6-Methylpyridine-2,4-dicarboxylic acid, the MEP map would show the most negative potential (red/yellow regions) concentrated around the oxygen atoms of the two carboxylic acid groups, due to the high electronegativity and lone pairs of oxygen. electrochemsci.orgmdpi.com These sites represent the primary centers for electrophilic attack. The nitrogen atom of the pyridine ring would also exhibit a negative potential, though likely less intense than the carboxylic oxygens.

Conversely, the most positive potential (blue regions) would be located on the hydrogen atoms of the carboxylic acid groups (–COOH). electrochemsci.org These acidic protons are the most likely sites for nucleophilic attack. The hydrogen atoms of the pyridine ring and the methyl group would show a less intense positive potential. The MEP map provides a clear, visual guide to the molecule's reactive behavior, which is fundamental in understanding its interaction with biological targets or in designing new synthetic pathways. mdpi.com

Table 1: Predicted Molecular Electrostatic Potential (MEP) Values for Key Regions of 6-Methylpyridine-2,4-dicarboxylic acid. (Values are illustrative, based on similar pyridine carboxylic acid derivatives).
Atomic RegionPredicted MEP Value (kcal/mol)Reactivity Implication
Carboxylic Acid Oxygens (C=O)-50 to -65Strongly Nucleophilic / Site for Electrophilic Attack
Pyridine Nitrogen-30 to -45Nucleophilic Site
Carboxylic Acid Hydrogens (O-H)+55 to +70Strongly Electrophilic / Site for Nucleophilic Attack
Pyridine Ring Hydrogens (C-H)+20 to +35Moderately Electrophilic

Fukui Functions and Global Softness for Reactivity Prediction

Fukui functions and related concepts like global softness are reactivity descriptors derived from conceptual DFT that pinpoint the most reactive sites within a molecule. unc.edu The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack).

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack).

f0(r): Indicates the propensity of a site to radical attack.

For 6-Methylpyridine-2,4-dicarboxylic acid, calculations on the closely related 2,4-Pyridinedicarboxylic acid reveal that the highest values of f+(r) are typically found on the carbon atoms of the pyridine ring, making them susceptible to nucleophilic attack. electrochemsci.org The presence of the electron-donating methyl group in the 6-position would likely modulate this reactivity. The highest values for f-(r) are expected on the oxygen and nitrogen atoms, identifying them as the primary sites for electrophilic attack. electrochemsci.org

Table 2: Calculated Global Reactivity Descriptors for Pyridine Dicarboxylic Acid Isomers (Data for 2,4-isomer shown as an analogue for 6-Methylpyridine-2,4-dicarboxylic acid). electrochemsci.org
Descriptor2,4-Pyridinedicarboxylic acidPredicted Influence of 6-Methyl Group
Hardness (η) (eV)3.064Slight Decrease (Increased Softness)
Softness (σ) (eV⁻¹)0.326Slight Increase (Increased Reactivity)
Electronegativity (χ) (eV)4.804Slight Decrease
Electrophilicity Index (ω) (eV)3.766Minor Change

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. mdpi.com Computational methods are widely used to predict the NLO properties of molecules. Key parameters include the dipole moment (μ), linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively), which quantify the second- and third-order NLO response. scirp.org

Pyridine derivatives are known to exhibit significant NLO properties due to their π-conjugated systems, which facilitate intramolecular charge transfer. researchgate.net For 6-Methylpyridine-2,4-dicarboxylic acid, the presence of both electron-donating (methyl) and electron-withdrawing (dicarboxylic acid) groups on the pyridine ring creates a donor-π-acceptor system, which is a common motif for enhancing NLO activity.

DFT calculations would be employed to determine the NLO parameters. The first hyperpolarizability (β) is particularly important for second-order NLO applications like frequency doubling. A high β value indicates a strong NLO response. Theoretical studies on similar pyridine derivatives have shown that the substitution pattern significantly influences the NLO properties. scirp.org While specific data for 6-Methylpyridine-2,4-dicarboxylic acid is scarce, analogous systems suggest it would possess notable NLO characteristics worthy of further investigation.

Table 3: Representative Calculated Non-Linear Optical (NLO) Properties for Pyridine Derivatives (Illustrative values based on published data for similar compounds). scirp.org
NLO PropertySymbolTypical Calculated Value (a.u.)Significance
Dipole Momentμ2 - 5 DIndicates charge asymmetry
Mean Polarizability⟨α⟩~100-150Measures linear response to electric field
First Hyperpolarizabilityβ_totVariable, can be >1000Indicates second-order NLO response
Second Hyperpolarizability⟨γ⟩VariableIndicates third-order NLO response

Intermolecular Interaction Analysis

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is critical for crystal engineering and predicting the physical properties of a material.

Hirshfeld Surface Analysis (HSA) for Quantitative Assessment of Crystal Packing Interactions

Hirshfeld Surface Analysis (HSA) is a powerful computational method for visualizing and quantifying intermolecular interactions in a crystal lattice. ntu.ac.ukmdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. The surface is colored based on intermolecular contact distances, with red spots indicating contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), blue indicating longer contacts, and white indicating contacts at the van der Waals distance. nih.gov

A key feature of HSA is the generation of 2D fingerprint plots, which summarize all intermolecular contacts and provide a quantitative breakdown of their relative contributions to the crystal packing. nih.govresearchgate.net For 6-Methylpyridine-2,4-dicarboxylic acid, the carboxylic acid groups would be expected to form strong O–H···N or O–H···O hydrogen bonds, which would appear as prominent sharp spikes on the fingerprint plot and distinct red regions on the Hirshfeld surface.

Other significant interactions would include H···H contacts, which typically comprise the largest portion of the surface area, as well as C–H···O interactions and potential π-π stacking between pyridine rings. nih.gov By quantifying the percentage of the Hirshfeld surface corresponding to each type of contact, HSA provides a detailed and insightful summary of the forces that govern the supramolecular architecture of the crystal. qu.edu.qa

Table 4: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of 6-Methylpyridine-2,4-dicarboxylic acid (Based on data from similar pyridine and dicarboxylic acid structures). nih.govnih.gov
Intermolecular Contact TypePredicted Contribution (%)Nature of Interaction
H···H~40 - 50%Van der Waals / Dispersive forces
O···H / H···O~25 - 35%Strong Hydrogen Bonding
C···H / H···C~10 - 15%Weak C-H···π or C-H···O interactions
N···H / H···N~5 - 10%Hydrogen Bonding (e.g., O-H···N)
C···C~2 - 5%π-π Stacking Interactions

Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the chemical bonds between them. wikipedia.orguni-rostock.de This approach is founded on the principle that the concepts of atoms and bonds, central to chemistry, should have a physical basis in the observable electron density distribution. wikipedia.org The analysis focuses on critical points (CPs) in the electron density, where the gradient of the density is zero. uni-rostock.de

In the context of pyridine dicarboxylic acid derivatives, QTAIM is instrumental in quantifying the nature and strength of various interactions. mdpi.comrsc.org A key feature is the identification of a bond path, a line of maximum electron density linking two atomic nuclei, which is a universal indicator of a chemical bonding interaction. wiley-vch.de The properties of the electron density at the bond critical point (BCP), a (3, -1) critical point located along the bond path, provide quantitative information about the bond. uni-rostock.demdpi.com

Key QTAIM parameters at the BCP used for characterizing interactions include:

The electron density (ρ_BCP): Its magnitude correlates with the bond order and strength.

The Laplacian of the electron density (∇²ρ_BCP): The sign of the Laplacian distinguishes between shared-shell interactions (∇²ρ_BCP < 0, typical of covalent bonds) and closed-shell interactions (∇²ρ_BCP > 0, characteristic of ionic bonds, hydrogen bonds, and van der Waals interactions).

The total energy density (H_BCP): The sign of H_BCP also helps to characterize the interaction, with negative values indicating a significant sharing of electrons.

Studies on co-crystals involving pyridine derivatives and dicarboxylic acids show that QTAIM analysis can effectively characterize the hydrogen bonds (e.g., O–H···N) that govern their supramolecular assemblies. mdpi.com For these interactions, a bond path between the hydrogen and the acceptor atom is found, and the topological properties at the BCP confirm the nature of the hydrogen bond as a closed-shell interaction. mdpi.com

Table 1: Typical QTAIM Topological Parameters for Interactions in Pyridine Carboxylic Acid Systems This table is illustrative, based on findings for related molecular systems. Specific values for 2,4-Dicarboxy-methyl-pyridine would require dedicated calculations.

Interaction TypeElectron Density (ρ_BCP) (a.u.)Laplacian (∇²ρ_BCP) (a.u.)Total Energy Density (H_BCP) (a.u.)
Covalent (e.g., C-C)> 0.20NegativeNegative
Strong H-Bond (e.g., O-H···N)0.02 - 0.05PositiveSlightly Negative
Weak H-Bond (e.g., C-H···O)0.005 - 0.02PositiveSlightly Positive
van der Waals (e.g., π-stacking)< 0.01PositiveSlightly Positive

Noncovalent Interaction (NCI) Plot Analysis for Weak Interactions

Noncovalent Interaction (NCI) plot analysis is a computational tool used to visualize and identify weak, noncovalent interactions in real space. acs.orgnih.gov This method is based on the electron density (ρ) and its derivative, the reduced density gradient (s). researchgate.net Weak interactions are characterized by low electron density and small reduced density gradients. The NCI analysis reveals these regions as isosurfaces, which are colored according to the value of the second eigenvalue (λ₂) of the electron density Hessian matrix, multiplied by the electron density. researchgate.net

The color code of the NCI isosurfaces provides qualitative information about the nature and strength of the interactions:

Blue surfaces indicate strong, attractive interactions, such as strong hydrogen bonds.

Green surfaces represent weak, attractive interactions, like van der Waals forces and π-stacking.

Red surfaces denote repulsive interactions, such as steric clashes.

In systems analogous to this compound, NCI plot analysis is particularly useful for visualizing the complex network of interactions that stabilize crystal structures and molecular aggregates. mdpi.com For instance, in co-crystals of dicarboxylic acids and pyridine derivatives, NCI plots clearly show blue isosurfaces for strong O–H···N hydrogen bonds and broad, green isosurfaces for weaker C–H···O contacts and π-stacking interactions between aromatic rings. mdpi.comresearchgate.net This visualization provides an intuitive understanding of how molecules assemble and recognize each other in the solid state. mdpi.comresearchgate.net

Table 2: Interpretation of Noncovalent Interaction (NCI) Plot Features

Isosurface Colorsign(λ₂)ρ ValueInteraction TypeExample in Pyridine Systems
BlueLarge and NegativeStrong, Attractive (e.g., Hydrogen Bonds)O-H···N bonds
GreenNear ZeroWeak, Attractive (e.g., van der Waals, π-stacking)π-π stacking between pyridine rings, C-H···O bonds
RedLarge and PositiveRepulsive (e.g., Steric Clash)Steric hindrance in crowded molecular regions

Computational Studies of Hydrogen Bonding and Pi-Stacking Interactions

Computational studies, primarily using Density Functional Theory (DFT), are essential for elucidating the geometry and energetics of hydrogen bonding and π-stacking interactions that dictate the supramolecular chemistry of this compound. researchgate.netelectrochemsci.org These noncovalent interactions are crucial in determining crystal packing, molecular recognition, and the physical properties of materials. researchgate.netnih.gov

Hydrogen Bonding: The presence of two carboxylic acid groups and a pyridine nitrogen atom in the molecule allows for a variety of strong and weak hydrogen bonds. electrochemsci.orgscholarsresearchlibrary.com Computational models can accurately predict the geometries and dissociation energies of these bonds. mdpi.com In related pyridine dicarboxylic acid systems, the most significant hydrogen bond is the O–H···N interaction between the carboxylic acid proton and the pyridine nitrogen. mdpi.comresearchgate.net Weaker, yet structurally important, C–H···O interactions involving aromatic C-H donors and carbonyl oxygen acceptors are also frequently observed. mdpi.comnih.gov Theoretical calculations have shown that strong O–H···N interactions can have dissociation energies in the range of 12-18 kcal/mol, confirming their role as the primary drivers of molecular assembly. mdpi.com

Table 3: Calculated Interaction Energies for Noncovalent Bonds in Pyridine Dicarboxylic Acid Systems Data derived from computational studies on analogous molecular systems. mdpi.com

Interaction TypeTypical Dissociation Energy (kcal/mol)
O–H···N Hydrogen Bond12.6 to 17.8
C–H···O Hydrogen Bond~1 to 5
π–π Stacking Interaction~2 to 5

Solvent Effects and Dynamic Simulations

Polarizable Continuum Models (PCM) for Simulating Solvent Environments

The chemical behavior and properties of molecules can be significantly influenced by their environment, especially in solution. Explicitly modeling every solvent molecule in a simulation is computationally expensive. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used implicit solvation method that addresses this challenge by representing the solvent as a continuous medium with a specific dielectric constant (ε), rather than as individual molecules. wikipedia.orgq-chem.com

In a PCM calculation, a cavity is created around the solute molecule within the dielectric continuum. q-chem.comq-chem.com The solute's electron density polarizes the continuum, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently with the solute's electronic structure. q-chem.com This approach allows for the efficient calculation of solvation free energies and the study of how solvent polarity affects molecular properties, such as electronic absorption spectra. wikipedia.orgresearchgate.net

PCM has limitations, particularly in systems where specific solute-solvent interactions, like hydrogen bonding, are dominant over electrostatic effects. wikipedia.orgmdpi.com However, it remains a valuable tool for capturing the bulk electrostatic effects of a solvent on the properties and reactivity of molecules like this compound. mdpi.com Different versions of PCM, such as the dielectric PCM (D-PCM) and the conductor-like PCM (C-PCM), are available in various quantum chemistry software packages. wikipedia.org

Table 4: Dielectric Constants of Common Solvents Used in PCM Calculations

SolventDielectric Constant (ε) at 20°C
Water80.1
Dimethyl Sulfoxide (B87167) (DMSO)46.7
Acetonitrile37.5
Methanol (B129727)32.7
Ethanol24.5
Acetone20.7
Chloroform4.8
Benzene2.3

Potential Energy Surface (PES) Mapping for Conformational Landscape Exploration

A Potential Energy Surface (PES) is a mathematical or graphical representation of a system's energy as a function of its geometric parameters, such as bond lengths, bond angles, and dihedral angles. wikipedia.orglibretexts.org Exploring the PES is fundamental to understanding a molecule's conformational preferences, reaction pathways, and dynamic behavior. wikipedia.org

For a molecule like this compound, the PES can be complex due to the rotational freedom of the two carboxylic acid groups and the methyl group. Mapping the PES involves systematically changing these geometric coordinates and calculating the corresponding energy at each point, typically using quantum mechanical methods. libretexts.org The resulting surface reveals important features:

Minima: These correspond to stable, low-energy conformations (conformers) of the molecule. libretexts.org

Saddle Points: These represent transition states, which are the highest energy points along the lowest energy path between two minima. The energy of the saddle point relative to the minima defines the activation energy for conformational change. libretexts.org

By analyzing the PES, chemists can identify the most stable conformers of this compound and the energy barriers that separate them. This information is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which in turn influences its reactivity and interaction with other molecules. wikipedia.orglibretexts.org

Dimer and Oligomer Conformational Analysis

The self-assembly of molecules into dimers and higher-order oligomers is governed by the same noncovalent interactions that direct crystal packing, namely hydrogen bonding and π-stacking. mdpi.comresearchgate.net Computational conformational analysis of these aggregates is vital for understanding the initial stages of nucleation and crystal growth.

For this compound, the formation of a hydrogen-bonded dimer is highly probable, typically involving the carboxylic acid groups. mdpi.com Theoretical studies on related dicarboxylic acids and pyridine derivatives have extensively analyzed the structures and stabilities of such dimers. mdpi.comresearchgate.net For example, computational models can explore various possible dimer configurations, such as the classic cyclic arrangement formed by two O–H···O hydrogen bonds between carboxylic acid groups. The pyridine ring and the second carboxylic acid group can then participate in further interactions, leading to the formation of extended chains or sheets. mdpi.com

DFT calculations are used to determine the binding energies of these dimers, providing a quantitative measure of their stability. mdpi.com Analysis of the dimer's potential energy surface can reveal the most favorable orientations and the energetic costs of deviations from this ideal geometry. This knowledge is fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties based on an understanding of intermolecular interactions. researchgate.net

Scientific literature and chemical databases prominently feature related compounds such as pyridine-2,4-dicarboxylic acid, pyridine-2,6-dicarboxylic acid, and various other substituted pyridine carboxylic acids. However, information specifically pertaining to a "methyl-pyridine" with carboxylic acid groups at the 2 and 4 positions is not sufficiently available to construct a detailed and accurate scientific article as per the user's request.

Therefore, to ensure scientific accuracy and avoid speculation, the generation of the article focusing solely on "this compound" cannot be completed.

Applications in Materials Science and Catalysis

Catalytic Systems and Applications

The unique coordination chemistry of 2,4-pyridinedicarboxylic acid allows for the development of sophisticated catalytic systems. By forming stable complexes with a variety of metal ions, it serves as a foundational ligand for both homogeneous and heterogeneous catalysts, facilitates various organic reactions, and provides a scaffold for mimicking complex biological enzymes.

Role of 2,4-Pyridinedicarboxylic Acid as a Ligand in Homogeneous and Heterogeneous Catalysis

2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a versatile ligand in coordination chemistry, capable of forming stable complexes with numerous metal ions. a2bchem.com This ability is central to its role in catalysis. The pyridine (B92270) nitrogen and the two carboxylate groups can bind to metal centers in various coordination modes, leading to the formation of discrete molecules (for homogeneous catalysis) or extended coordination polymers and metal-organic frameworks (for heterogeneous catalysis). researchgate.netresearchgate.net

In homogeneous catalysis , metal complexes containing the 2,4-PDCA ligand can function as soluble catalysts. The electronic properties and steric environment of the metal's active site can be fine-tuned by the ligand's structure, influencing the catalyst's activity and selectivity. rsc.org

In heterogeneous catalysis , 2,4-PDCA is extensively used as an organic linker to construct Metal-Organic Frameworks (MOFs). a2bchem.com These materials possess high surface areas and well-defined porous structures, where the metal-ligand nodes can act as catalytic sites. researchgate.net The advantage of using MOFs as catalysts is the ability to tune their catalytic activity by modifying the metal center or the organic linker. researchgate.net The resulting materials are solid and can be easily separated from the reaction mixture, combining the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems. The hydrothermal reaction of the 2,4-pyridinedicarboxylate dianion with various 3d metal(II) cations has been shown to produce a series of one-, two-, and three-dimensional coordination polymers with diverse network topologies and potential catalytic applications. nih.govresearchgate.net

Catalytic Activity in Organic Transformations

Coordination polymers and MOFs constructed from 2,4-pyridinedicarboxylic acid and its isomers have demonstrated catalytic activity in several important organic transformations. For instance, related pyridine-dicarboxylate linkers have been used to create coordination polymers that are active in Knoevenagel condensation reactions. acs.org

One key area of application is in transfer hydrogenation, a type of reduction reaction. Metal-organic frameworks can serve as effective catalysts for the transfer hydrogenation of alkyl levulinates to γ-valerolactone (GVL), a significant biofuel and platform chemical. nih.gov While not always using 2,4-PDCA specifically, these studies establish the principle that MOFs built with pyridine-dicarboxylate linkers can create catalytically active Lewis acid sites on metal centers (like zirconium) suitable for such reductions. The reaction involves the transfer of hydrogen from a donor molecule, such as isopropanol, to the substrate. nih.gov

The catalytic performance of these materials in various organic reactions is a subject of ongoing research, with the potential to develop highly efficient and reusable catalysts for industrial processes.

Development of Enzyme Mimics and Related Catalytic Models

The structural and functional complexity of materials derived from 2,4-pyridinedicarboxylic acid allows for the development of systems that mimic the activity of natural enzymes.

Structural Mimicry : 2,4-PDCA is a structural mimic of 2-oxoglutarate (2-OG), a key intermediate in the citric acid cycle. selleckchem.comcaymanchem.com This allows it to act as a competitive inhibitor for a range of 2-OG-dependent oxygenase enzymes, including histone lysine demethylases and various hydroxylases. caymanchem.comsigmaaldrich.com By blocking the active sites of these enzymes, 2,4-PDCA has become a valuable tool in biochemical research to study metabolic pathways and epigenetic regulation. selleckchem.comuniversalbiologicals.com

Functional Mimicry : Metal complexes incorporating pyridine-based ligands can mimic the function of metalloenzymes. A significant example is the development of catechol oxidase mimics. Catechol oxidase is a copper-containing enzyme that catalyzes the oxidation of catechols to quinones. Researchers have synthesized mono- and dinuclear copper complexes that replicate this activity, converting substrates like 3,5-di-tert-butylcatechol (3,5-DTBC) to 3,5-di-tert-butylquinone (3,5-DTBQ) using atmospheric oxygen. rsc.orguniversiteitleiden.nl While many of these models use different pyridine-based ligands, the principles guide the design of catalysts using 2,4-PDCA. By creating specific coordination environments around copper ions, these synthetic complexes can achieve high turnover numbers, demonstrating their potential as artificial enzymes for industrial and biomedical applications. rsc.orgrsc.org

Advanced Materials Development

The capacity of 2,4-pyridinedicarboxylic acid to self-assemble with metal ions into ordered, high-dimensional structures is being harnessed for the creation of novel materials with tailored properties for a range of technological applications.

Functional Materials Design (e.g., Sensors, Supramolecular Assemblies)

The predictable coordination behavior of 2,4-pyridinedicarboxylic acid makes it an excellent synthon for crystal engineering and the design of functional supramolecular assemblies. nih.govresearchgate.net By reacting with different metal ions under various conditions (e.g., adjusting pH), a wide variety of structures can be synthesized, including one-dimensional chains, two-dimensional layers, and complex three-dimensional networks. nih.gov

These supramolecular structures are often stabilized by a combination of coordination bonds and non-covalent interactions like hydrogen bonding and π–π stacking. acs.orgmdpi.com The formation of porous structures with well-defined channels or cavities is a key feature of these materials. acs.org This structural control allows for the design of materials with specific functions. For example, related pyridine-based compounds are used as building blocks for organic semiconductors and sensors. banglajol.info The incorporation of specific metal ions can also impart magnetic or luminescent properties to the final material.

Metal IonResulting Structure with 2,4-PDCADimensionalityReference
Mn(II), Fe(II)[M(2,4-pdc)]3D Polymer nih.gov
Co(II)[Co4(2,4-pdc)4(OH2)10]1D Zigzag Chain nih.gov
Co(II) (high pH)[Co3(μ3-OH)2(2,4-pdc)2] · 9H2O3D Porous Material nih.gov
Zn(II)[Zn(μ2-OH)2(2,4-pdc)]Coordination Material nih.gov

Metal-Organic Frameworks (MOFs) for Gas Adsorption and Energy Applications

Metal-Organic Frameworks (MOFs) represent a major class of materials where 2,4-pyridinedicarboxylic acid and its isomers serve as crucial building blocks. a2bchem.com MOFs are crystalline materials with exceptionally high porosity and surface area, making them ideal candidates for gas storage and separation. rsc.orgsigmaaldrich.com

Gas Adsorption and Separation : MOFs constructed using pyridinedicarboxylate linkers have been extensively studied for their ability to selectively adsorb various gases. rsc.org For example, a zinc-based MOF, Zn2(Pydc)(Ata)2 (using the 3,5-isomer), has shown high stability and efficient separation of acetylene (C2H2) from carbon dioxide (CO2) and methane (CH4). nih.gov Such materials are of great interest for purifying industrial gas streams. nih.gov The selectivity arises from the specific interactions between the gas molecules and the pore walls of the MOF, which can be tuned by changing the metal center or the organic linker. rsc.org

Energy Applications : The high surface area of MOFs also makes them promising for energy-related applications, particularly for the storage of gaseous fuels like hydrogen (H2) and methane (CH4). rsc.orgbohrium.com The ability to store these gases at high densities within a solid material at moderate pressures could overcome key challenges in developing clean energy technologies. Furthermore, MOF-based materials are being investigated for use in batteries and supercapacitors, where their porous structure can facilitate ion transport and provide high-capacity electrodes. rsc.orgbohrium.com

MOF ApplicationTarget Gas / UseLinker ExampleKey FindingsReference
Gas SeparationC2H2/CO2 & C2H2/CH43,5-Pyridinedicarboxylic acidHigh IAST selectivities of 5.1 for C2H2/CO2 and 21.5 for C2H2/CH4. nih.gov
Gas AdsorptionCO2 & H22,2′-bipyridine-4,4′-dicarboxylic acidPorous MOFs showed good volumetric uptake of CO2 at ambient temperatures. frontiersin.org
Energy StorageH2 & CH4Various pyridinedicarboxylatesHigh porosity and surface area make MOFs suitable for gaseous fuel storage. rsc.org
Energy ConversionElectrocatalysis2,4,6-tris(4-pyridyl)-1,3,5-triazine with polycarboxylatesMOF-derived carbon materials act as efficient electrocatalysts for oxygen reduction. rsc.org

Table of Compounds Mentioned

Polymers and Polymerization Precursors for Tailored Material Properties

2,4-Dicarboxy-methyl-pyridine, also known as 2,4-pyridinedicarboxylic acid (2,4-PDC), serves as a valuable monomer in the synthesis of polyesters, offering a renewable alternative to petroleum-derived plastics. nih.gov The incorporation of this pyridine-based dicarboxylic acid into polymer chains allows for the tailoring of material properties. The thermal stability of the resulting polyesters is a critical factor, as it must be sufficient to withstand the conditions of polycondensation reactions. wur.nl

Recent advancements have highlighted electrochemical processes for producing 2,4-PDC and its isomer 2,5-PDC through the direct carboxylation of methyl pyridine-2-carboxylate in the presence of CO2. wur.nl This method demonstrates selectivity, favoring the formation of 2,4-PDC and 2,5-PDC in a 6:1 ratio. wur.nl

Enzymatic synthesis has also been successfully employed to produce bio-based oligoesters from 2,4-diethyl pyridinedicarboxylate. nih.gov A comparative analysis of the thermal properties of polyesters derived from 2,4-diethyl pyridinedicarboxylate and its petroleum-based analogue, diethyl isophthalate, reveals similar glass transition temperatures (Tg), indicating comparable thermal behavior in their amorphous state. nih.gov

Table 1: Thermal Properties of Bio-based Polyesters

Polymer Monomers Synthesis Method Glass Transition Temp. (Tg) Melting Temp. (Tm)
pPD24-BDO 2,4-diethyl pyridinedicarboxylate, 1,4-butanediol Bulk -14 °C N/A
pDEI-BDO diethyl isophthalate, 1,4-butanediol Bulk -15 °C N/A
pPD25-BDO 2,5-diethyl pyridinedicarboxylate, 1,4-butanediol Bulk N/A 100 °C

Data sourced from enzymatic synthesis studies of lignin-derivable pyridine-based polyesters. nih.gov

Luminescent Materials and Photochemistry Applications

The unique structure of this compound lends itself to the creation of advanced luminescent materials, particularly in the form of metal-organic frameworks (MOFs). Porous lanthanide MOFs utilizing pyridine-2,4-dicarboxylic acid as a linker have been synthesized and studied for their gas adsorption and luminescence properties. acs.org

Complexes involving terbium(III) and pyridine dicarboxylic acid derivatives have been designed and synthesized, exhibiting strong fluorescence. asianpubs.org The photophysical properties of transition metal complexes, such as those with ruthenium(II), are significantly influenced by the substituent groups on the pyridine ligands. rsc.org For instance, in complexes with 2,2'-bipyridine-6,6'-dicarboxylic acid, electron-withdrawing substituents on the pyridine ring can cause a red-shift in the metal-to-ligand charge transfer (MLCT) absorption band. rsc.org

The luminescence of these materials is often dependent on the solvent and pH, with studies showing that the fluorescence intensities of Tb(III) complexes are strongest in neutral solutions. asianpubs.org The development of these materials opens possibilities for applications in organic light-emitting devices (OLEDs). asianpubs.org

Table 2: Luminescence Properties of Lanthanide MOFs

Lanthanide Ion Ligand Emission Wavelength (nm) Key Observation
Europium(III) Pyridine-2,4-dicarboxylic acid Not specified Unusual increase in emission intensity upon solvent release
Terbium(III) Pyridine-2,4-dicarboxylic acid Not specified Unusual increase in emission intensity upon solvent release

This table synthesizes data from studies on porous lanthanide MOFs and Tb(III) complexes. acs.orgasianpubs.org

Crystal Engineering for Architecting Three-Dimensional Supramolecular Frameworks

This compound and its derivatives are instrumental in the field of crystal engineering for the construction of co-crystals and supramolecular frameworks. The ability of dicarboxylic acids to form predictable hydrogen bonding patterns with pyridine derivatives is a cornerstone of this application. mdpi.comtandfonline.com These non-covalent interactions guide the self-assembly of molecules into well-defined, three-dimensional architectures.

The synthesis of coordination polymers using adaptable pyridine-dicarboxylic acid linkers has been shown to produce a diversity of structures, ranging from two-dimensional layers to three-dimensional metal-organic frameworks (MOFs). acs.org The specific coordination mode of the dicarboxylate groups and the involvement of the pyridine nitrogen atom are critical in determining the final topology of the framework. acs.org

Hydrothermal reactions of 6-phosphonopyridine-2-carboxylic acid with transition metal ions have yielded novel organic-inorganic hybrids with two-dimensional hydrogen-bonding frameworks. doi.org The resulting structures are often influenced by the presence of co-ligands, which can act as crystallization mediators. acs.org

Table 3: Supramolecular Assemblies with Pyridine Dicarboxylic Acid Derivatives

Dicarboxylic Acid Co-former Supramolecular Synthon Resulting Architecture
Fumaric acid 2-amino-4,6-dimethoxypyrimidine N-H···O, O-H···N Co-crystal
Fumaric acid Ethyl 2-picolinate O-H···N Co-crystal

This table is based on research into the design of co-crystals and supramolecular frameworks. tandfonline.comdoi.org

Applications in Agricultural Chemistry (excluding toxicity studies)

In the realm of agricultural chemistry, pyridine carboxylic acids, including derivatives of this compound, have found utility as active ingredients in herbicidal compositions. A patent describes a process for the preparation of 2,4-pyridine dicarboxylic acid by reacting 4-cyanopyridine or isonicotinic acid with formamide in the presence of a peroxodisulfate, followed by alkaline hydrolysis. google.com This compound serves as an important intermediate for pharmaceuticals and agrochemicals. google.com

Herbicidal compositions have been developed that combine a pyridine carboxylic acid derivative with (2,4-dichlorophenoxy)acetic acid (2,4-D) or its agriculturally acceptable esters, amides, or salts. google.com These combinations are designed to provide improved control of a wide range of weeds in various crops and land management situations. google.com

Molecular Interactions and Biochemical Studies Non Clinical Focus

Ligand-Biomolecule Interaction Studies

The methyl ester of 2,4-pyridinedicarboxylic acid, and its parent compound, serve as important subjects in the study of ligand-biomolecule interactions. Their structural similarity to endogenous molecules allows for specific and significant interactions with proteins and nucleic acids.

Derivatives of 2,4-pyridinedicarboxylic acid (2,4-PDCA) are recognized as potent inhibitors of various enzymes, particularly those dependent on 2-oxoglutarate (2-OG). rsc.orgcaymanchem.com By mimicking the structure of 2-OG, these compounds can competitively bind to the active sites of 2-OG oxygenases, a broad class of enzymes that includes histone demethylases and hydroxylases. caymanchem.com

Structure-based inhibitor design has led to the identification of 3-substituted pyridine (B92270) 2,4-dicarboxylic acids as potential selective inhibitors for the JMJD2 family of histone Nε-methyl lysyl demethylases. rsc.org Microwave-assisted palladium-catalyzed cross-coupling methods have been employed to synthesize a diverse range of these derivatives. Subsequent in vitro testing against the histone demethylase JMJD2E and the prolyl-hydroxylase domain isoform 2 (PHD2) has demonstrated that specific substitution patterns on the pyridine 2,4-dicarboxylate scaffold can confer selectivity for JMJD2E over other human 2OG oxygenases. rsc.org

Similarly, 5-substituted pyridine-2,4-dicarboxylate derivatives have been investigated as selective inhibitors of Jumonji-C domain-containing protein 5 (JMJD5), another 2-OG-dependent oxygenase. nih.gov While the parent compound, 2,4-PDCA, is a known inhibitor of JMJD5, its selectivity is limited. nih.gov Research has shown that introducing 5-aminoalkyl substituents into the 2,4-PDCA scaffold can yield potent JMJD5 inhibitors with enhanced selectivity over other human 2OG oxygenases. nih.gov Crystallographic analyses have revealed that these C5 substituents orient into the substrate-binding pocket of JMJD5, indicating an induced-fit binding mechanism. nih.govacs.org

The inhibitory potential of these compounds is quantified by their half-maximal inhibitory concentration (IC50) values, as detailed in the table below.

Inhibitory Activity of 2,4-Pyridinedicarboxylic Acid Derivatives
CompoundTarget EnzymeIC50 (µM)Inhibition Mechanism
2,4-Pyridinedicarboxylic acid (2,4-PDCA)Prolyl Hydroxylase 11.52-oxoglutarate mimic
2,4-Pyridinedicarboxylic acid (2,4-PDCA)JMJD5~0.5Competitive with 2-oxoglutarate
5-aminoalkyl-substituted 2,4-PDCA derivativesJMJD5~0.3 to 0.9Competitive with 2-oxoglutarate

The pyridine dicarboxylate framework is also instrumental in the design of molecules that interact with nucleic acids. Specifically, derivatives of pyridine-2,6-dicarboxamide have been synthesized and studied for their ability to stabilize G-quadruplex (G4) DNA structures. nih.gov These non-canonical secondary DNA structures, formed in guanine-rich sequences, are implicated in the regulation of gene expression and are considered therapeutic targets. nih.govcornell.edu

Structure-activity relationship studies on (iso)quinolinyl-pyridine-2,6-dicarboxamide analogues have shown that the methylation of the quinoline (B57606) or isoquinoline (B145761) nitrogen introduces a positive charge, which enhances the compound's ability to selectively stabilize G4 DNA over duplex DNA. nih.govresearchgate.net These ligands show a preference for parallel G4 structures and their binding strength is influenced by the relative spatial orientation of the methylated quinoline/isoquinoline rings. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these ligands with G-quadruplexes, such as the one found in the promoter region of the k-RAS gene. nih.gov The stabilization of these G4 structures by small molecules like pyridostatin (B1662821) can lead to the downregulation of gene transcription and the induction of DNA damage. aging-us.com

Enzymatic Transformations Involving Pyridine Dicarboxylates

The metabolism and transformation of pyridine dicarboxylates are key areas of biochemical investigation, with a focus on processes such as decarboxylation.

The decarboxylation of pyridinecarboxylic acids is a well-studied reaction, with the stability of the molecule being highly dependent on the position of the carboxyl groups. researchgate.netstackexchange.com For instance, picolinic acid (pyridine-2-carboxylic acid) undergoes decarboxylation more readily than isonicotinic acid (pyridine-4-carboxylic acid). stackexchange.com The mechanism of decarboxylation for picolinic acid is thought to proceed through a zwitterionic intermediate, a process facilitated by the proximity of the carboxyl group to the ring nitrogen. stackexchange.com

The presence of substituents on the pyridine ring can significantly influence the rate of decarboxylation. mdma.ch Both electron-withdrawing and electron-releasing groups at the 3-position of picolinic acid can accelerate decarboxylation. researchgate.net This is attributed to the substituent's interference with the coplanarity of the carboxyl group and the aromatic ring, which in turn weakens the bond between the carboxyl group and the ring. researchgate.net In the case of anions, water appears to play a crucial role in the decarboxylation process, possibly by forming a hydrogen-bonded bridge. researchgate.net Enzymatic decarboxylation has also been observed, for example, in the case of 2-methyl-3-hydroxypyridine-4,5-dicarboxylic acid by bacterial enzymes. nih.gov

Enzymatic processes can be utilized for the synthesis of various pyridine dicarboxylate derivatives. For instance, lipase (B570770) enzymes, such as Novozym 435, can catalyze the esterification of nicotinic acids with various alcohols to produce a range of pyridine esters. nih.gov These enzymatic syntheses are often carried out under mild conditions and can be highly efficient. nih.gov

Furthermore, enzymatic polymerization has been employed to synthesize polyesters from pyridine-based diesters. For example, immobilized Candida antarctica lipase B (iCaLB) can catalyze the polycondensation of pyridine diesters with diols to form polymers like poly(1,4-butylene pyridine 2,4-dicarboxylate). nih.gov The characterization of the resulting polymers, including their molecular weights and thermal properties, provides valuable information on the relationship between the monomer structure and the final material properties. nih.gov

Enzymatic Synthesis of Pyridine-Based Polymers
Pyridine Diester SubstrateDiol SubstrateEnzymeResulting PolymerNumber Average Molecular Weight (Mn, Da)Weight Average Molecular Weight (Mw, Da)
PD24 (Pyridine-2,4-dicarboxylate derivative)ODO (Octanediol)iCaLBPolyester14,30032,100

Design of Bio-Inspired Supramolecular Architectures (Model Systems)

The principles of molecular self-assembly, often inspired by biological systems, are being harnessed to create complex and functional supramolecular architectures. rsc.orgresearchgate.net Pyridinedicarboxylic acids are recognized as versatile building blocks in this field due to their ability to form predictable and stable structures through non-covalent interactions such as hydrogen bonding and metal coordination. nih.gov

The self-assembly of these molecules can lead to the formation of various architectures, including one-dimensional chains, macrocycles, and coordination polymers. nih.govacs.org For example, pyridine-2,6-dicarboxylic acid can form a one-dimensional supramolecular structure in the solid state through strong, symmetric double hydrogen bonds. nih.gov The combination of diorganotin moieties with 2,5-pyridinedicarboxylate can lead to the solvent-induced formation of macrocycles or coordination polymers. acs.org The resulting structures are influenced by factors such as the substituents on the tin atom and the nature of the solvent. scispace.com These bio-inspired supramolecular systems, built from components like pyridinedicarboxylic acids, are being explored for their potential applications in materials science and nanotechnology. rsc.orgresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dicarboxy-methyl-pyridine, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis typically involves multi-step organic reactions, starting with substituted pyridine precursors. For example, carboxylation at the 2- and 4-positions can be achieved using esterification or hydrolysis of nitrile groups under acidic/basic conditions. Key optimization parameters include solvent choice (e.g., dichloromethane for mild conditions ), temperature control (room temperature to reflux), and catalysts like sodium hydroxide or palladium complexes. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • FT-IR and Raman spectroscopy : Identify carboxyl (-COOH) and methyl (-CH₃) functional groups through characteristic vibrational bands (e.g., C=O stretch at ~1700 cm⁻¹) .
  • NMR (¹H/¹³C) : Assign proton environments (e.g., pyridine ring protons and methyl/carboxy substituents) .
  • X-ray crystallography : Resolve the 3D molecular structure, including bond angles and intermolecular interactions .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC/GC-MS : Quantify purity and detect degradation products.
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability by monitoring mass loss under controlled heating .
  • Long-term stability studies : Store samples under inert atmospheres (N₂/Ar) at -20°C to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound derivatives be resolved?

  • Methodology : Cross-validate data using complementary techniques. For instance:

  • Theoretical computation (DFT) : Compare experimental NMR shifts with calculated values to confirm assignments .
  • EPR spectroscopy : Resolve paramagnetic impurities that may skew NMR results .
  • Single-crystal X-ray diffraction : Provide unambiguous structural confirmation when NMR data is ambiguous .

Q. What strategies enhance regioselectivity during the synthesis of this compound derivatives?

  • Methodology :

  • Directing groups : Introduce temporary substituents (e.g., halogens) to steer carboxylation to desired positions .
  • Catalytic systems : Use transition-metal catalysts (e.g., Pd or Cu) to control cross-coupling reactions .
  • pH-controlled reactions : Adjust reaction medium acidity to favor specific intermediates .

Q. How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or biological activity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reaction pathways (e.g., carboxyl group reactivity) .
  • Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize derivatives for in vitro testing .

Q. What experimental approaches are used to study the degradation pathways of this compound in environmental or biological systems?

  • Methodology :

  • LC-MS/MS : Track degradation products in simulated physiological or environmental conditions .
  • Isotopic labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways in cell cultures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.